(2R)-2-amino-3,3-difluoro-3-phenylpropanoic acid hydrochloride
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Overview
Description
(2R)-2-amino-3,3-difluoro-3-phenylpropanoic acid hydrochloride is a synthetic compound characterized by the presence of an amino group, two fluorine atoms, and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms . The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3,3-difluoro-3-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-2-amino-3,3-difluoro-3-phenylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (2R)-2-amino-3,3-difluoro-3-phenylpropanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-sulfanylpropanoic acid hydrate hydrochloride
- 2R,6R-Hydroxynorketamine hydrochloride
- (αR,2R)-rel-α-Phenyl-2-piperidineacetic acid ethyl ester hydrochloride
Uniqueness
What sets (2R)-2-amino-3,3-difluoro-3-phenylpropanoic acid hydrochloride apart from similar compounds is the presence of two fluorine atoms on the propanoic acid backbone. This unique feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H10ClF2NO2 |
---|---|
Molecular Weight |
237.63 g/mol |
IUPAC Name |
(2R)-2-amino-3,3-difluoro-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-9(11,7(12)8(13)14)6-4-2-1-3-5-6;/h1-5,7H,12H2,(H,13,14);1H/t7-;/m1./s1 |
InChI Key |
YDQPKNOOMBZRIL-OGFXRTJISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C([C@@H](C(=O)O)N)(F)F.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)(F)F.Cl |
Origin of Product |
United States |
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